4-(3-Fluoropropyl)benzoic acid
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Overview
Description
4-(3-Fluoropropyl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid where a fluoropropyl group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the reaction of 4-bromobenzoic acid with 3-fluoropropyl magnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired product .
Industrial Production Methods: Industrial production of 4-(3-Fluoropropyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoropropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(3-Fluoropropyl)benzaldehyde or this compound derivatives.
Reduction: Formation of 4-(3-Fluoropropyl)benzyl alcohol or 4-(3-Fluoropropyl)benzene.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoropropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropropyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropropyl group can enhance the compound’s binding affinity and selectivity for its target, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the propyl group, leading to different chemical and biological properties.
3-Fluorobenzoic acid: The fluorine atom is positioned differently, affecting its reactivity and applications.
2-Fluorobenzoic acid: Another positional isomer with distinct properties and uses.
Uniqueness: 4-(3-Fluoropropyl)benzoic acid is unique due to the presence of the fluoropropyl group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where such properties are desired .
Biological Activity
4-(3-Fluoropropyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of a fluoropropyl group onto the benzoic acid framework. Various methods have been explored, including nucleophilic substitution reactions and fluorination techniques, which allow for the selective incorporation of the fluoropropyl moiety.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated potent cytotoxicity against HepG2 (liver cancer) cells with an IC50 value of 2.26 µM, significantly higher than that of diosgenin (IC50 = 32.63 µM) . This suggests that fluorinated benzoic acids may enhance the selectivity and potency against tumor cells while sparing normal cells.
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Diosgenin | HepG2 | 32.63 | - |
Compound 14f | HepG2 | 2.26 | >14.4 |
The mechanism underlying the antitumor effects of fluorinated benzoic acids often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that these compounds can regulate critical proteins involved in cell cycle progression (e.g., CDK2, CDK4, cyclin D1) and apoptosis pathways (e.g., Bax, Bcl-2) . This dual action not only halts tumor growth but also promotes programmed cell death in cancer cells.
Antioxidant Activity
Fluorinated compounds like this compound are also investigated for their antioxidant properties. The xCT transporter, which is crucial for cystine uptake in tumor cells, is often targeted by these compounds. Inhibition of xCT can lead to increased oxidative stress within cancer cells, further promoting apoptosis .
Case Studies
- Hepatocellular Carcinoma : A study demonstrated that the introduction of a fluoropropyl group enhances the anticancer activity against hepatocellular carcinoma by modulating redox status and promoting apoptosis via mitochondrial pathways .
- Breast Cancer : The use of PET imaging with radiolabeled derivatives like [18F]FSPG has shown promise in evaluating xCT activity in breast cancer, suggesting that similar structures could be utilized for both therapeutic and diagnostic purposes .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-(3-fluoropropyl)benzoic acid |
InChI |
InChI=1S/C10H11FO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2,(H,12,13) |
InChI Key |
QUVRNLIVQTUCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCF)C(=O)O |
Origin of Product |
United States |
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